molecular formula C13H14N4O4 B576914 N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline CAS No. 14315-43-6

N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline

Cat. No.: B576914
CAS No.: 14315-43-6
M. Wt: 290.279
InChI Key: DSACTVDPJAITGF-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline is a chemical compound known for its unique structure and properties It is a derivative of 2-Cyclohepten-1-one, where the hydrazone group is attached to the 2,4-dinitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline typically involves the reaction of 2-Cyclohepten-1-one with 2,4-dinitrophenylhydrazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent use, and purification methods to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation yields oxides, reduction produces amines, and substitution results in various substituted derivatives .

Mechanism of Action

The mechanism of action of N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline involves its interaction with molecular targets through its hydrazone group. This interaction can lead to the formation of stable complexes with proteins and enzymes, affecting their function. The compound’s reactivity allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered ring analogs.

Properties

CAS No.

14315-43-6

Molecular Formula

C13H14N4O4

Molecular Weight

290.279

IUPAC Name

N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C13H14N4O4/c18-16(19)11-7-8-12(13(9-11)17(20)21)15-14-10-5-3-1-2-4-6-10/h3,5,7-9,15H,1-2,4,6H2/b14-10+

InChI Key

DSACTVDPJAITGF-GXDHUFHOSA-N

SMILES

C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC1

Synonyms

2-Cyclohepten-1-one (2,4-dinitrophenyl)hydrazone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.